

# A Comparative Analysis of Galectin-3 and Galectin-1 Expression in Colon Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Gal 3    |           |
| Cat. No.:            | B1576565 | Get Quote |

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Galectin-3 and Galectin-1 expression in colon cancer, drawing on experimental data to elucidate their distinct and overlapping roles in tumor progression. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding of these two key lectins as potential biomarkers and therapeutic targets.

## **Expression Profiles: A Tale of Two Galectins**

Galectin-3 and Galectin-1 exhibit distinct expression patterns throughout the progression of colorectal cancer, from normal colonic mucosa to metastatic disease. While both are implicated in tumorigenesis, their subcellular localization and association with specific clinicopathological features differ significantly.

Galectin-3 expression is notably dynamic. In normal colonic mucosa, it is strongly expressed in the nucleus of epithelial cells.[1] However, as the tissue progresses towards neoplasia, a significant downregulation of nuclear Galectin-3 is observed in adenomas and carcinomas.[1] Conversely, cytoplasmic expression of Galectin-3, which is low in adenomas, increases in carcinomas.[1] Elevated circulating levels of Galectin-3 are also found in colon cancer patients across all stages (I-IV) compared to healthy individuals.[2] Overexpression of Galectin-3 in the primary tumor has been correlated with lower differentiation and lymph node metastasis.[3][4] Furthermore, a reduction of Galectin-3 expression at the invasive front of the tumor compared to its surface is associated with liver metastasis.[5]



Galectin-1, in contrast, is predominantly a stromal product in the colorectal mucosa.[1] Its expression increases significantly with tumor progression, from normal tissue to adenomas and then to carcinomas.[1][6] High expression of Galectin-1, both in the tumor tissue and in plasma, is associated with a higher tumor stage (T3/T4) and the presence of both local and distant metastases.[3][4][6][7] Specifically, elevated Galectin-1 expression is linked to poorly differentiated carcinomas, tumor invasion, and lymph node metastasis.[6] Circulating levels of Galectin-1 are also consistently elevated in all stages of colon cancer.[2]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings on the expression of Galectin-3 and Galectin-1 in colon cancer from various studies.

Table 1: Galectin-1 Expression in Colorectal Tissues



| Tissue Type          | Positivity Rate (%)                                 | Fold Change in mRNA Expression | Association with<br>Clinicopathological<br>Features                                                                                                                                                      |
|----------------------|-----------------------------------------------------|--------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Normal Mucosa        | 0%[6]                                               | -                              | -                                                                                                                                                                                                        |
| Adenoma              | 8%[6]                                               | -                              | -                                                                                                                                                                                                        |
| Colorectal Carcinoma | 66%[6]                                              | -                              | Higher in poorly differentiated vs. well/moderately differentiated tumors (2.27x).[6] Higher in invasive vs. non-invasive carcinomas (1.98x).[6] Higher in tumors with lymph node metastasis (1.42x).[6] |
| Metastatic Tumors    | 86%[6]                                              | -                              | -                                                                                                                                                                                                        |
| Plasma Levels        | 2.6 times higher in patients vs. healthy donors.[8] | -                              | Correlates with higher tumor stage and metastasis.[3][4]                                                                                                                                                 |

Table 2: Galectin-3 Expression in Colorectal Tissues



| Tissue Type/Location                | Expression Change                                   | Association with Clinicopathological Features                                         |
|-------------------------------------|-----------------------------------------------------|---------------------------------------------------------------------------------------|
| Normal Mucosa (Nuclear)             | Strong expression.[1]                               | -                                                                                     |
| Adenoma & Carcinoma<br>(Nuclear)    | Downregulated compared to normal mucosa.[1]         | -                                                                                     |
| Carcinoma (Cytoplasmic)             | Increased compared to adenomas.[1]                  | Overexpression correlates with lower differentiation and lymph node metastasis.[3][4] |
| Invasive Front vs. Tumor<br>Surface | Lower expression at the invasive front.             | Associated with liver metastasis.[5]                                                  |
| Plasma Levels                       | 1.6 times higher in patients vs. healthy donors.[8] | Significantly elevated in all stages (I-IV).[2]                                       |

## **Signaling Pathways and Cellular Functions**

Galectin-3 and Galectin-1 influence several critical signaling pathways that drive colon cancer progression, including those involved in cell proliferation, migration, apoptosis, and angiogenesis.

#### Galectin-3 Signaling

Galectin-3 plays a multifaceted role in colon cancer signaling. It can activate the K-Ras-Raf-Erk1/2 pathway, which enhances cancer cell migration.[9] Furthermore, Galectin-3 is implicated in the Wnt/ $\beta$ -catenin signaling pathway. It regulates the activity of glycogen synthase kinase-3 $\beta$  (GSK-3 $\beta$ ) via the PI3K/AKT pathway, leading to the accumulation of nuclear  $\beta$ -catenin and subsequent activation of TCF4 transcriptional activity.[10][11] Through its interaction with MUC1, Galectin-3 can also activate the MAPK and PI3K/Akt signaling pathways, promoting cell proliferation and motility.[11] Intracellularly, Galectin-3 has an anti-apoptotic function, inhibiting apoptosis induced by chemotherapeutic agents by stabilizing the mitochondrial membrane and preventing cytochrome c release.[11][12]





#### Click to download full resolution via product page

Caption: Galectin-3 signaling pathways in colon cancer.

#### Galectin-1 Signaling

Galectin-1 is also involved in crucial signaling cascades. It has been shown to promote the nuclear accumulation of  $\beta$ -catenin and activate Wnt signaling.[13][14] Some studies suggest that intracellular Galectin-1 can induce cell cycle arrest and apoptosis, accompanied by the downregulation of Wnt and NF-kB signaling pathways, indicating a complex and potentially context-dependent role.[15] However, the predominant view from multiple studies is that extracellular Galectin-1, particularly stromal-secreted Galectin-1, promotes cancer progression. [7][13][14] It enhances cancer-initiating cell features and disease dissemination through SOX9 and  $\beta$ -catenin.[13][16] Galectin-1 also contributes to an immunosuppressive tumor microenvironment by reprogramming CD8+ regulatory T cells.[17]





Click to download full resolution via product page

Caption: Galectin-1 signaling pathways in colon cancer.

## **Role in Angiogenesis and Apoptosis**

#### Angiogenesis

Both Galectin-3 and Galectin-1 are pro-angiogenic. They are associated with increased levels of vascular endothelial growth factor (VEGF).[8] Galectin-3 can act as an angiogenic switch, inducing tumor angiogenesis via the Jagged-1/Notch signaling pathway.[18] It can also stimulate neovascularization both in vitro and in vivo.[19] The combined action of Galectin-3 and Galectin-1 has an enhanced effect on angiogenesis through VEGFR1 activation.[19][20]

#### **Apoptosis**

The roles of these galectins in apoptosis are complex and appear to be dependent on their cellular localization.

• Galectin-3: Intracellular Galectin-3 is anti-apoptotic and can contribute to chemoresistance. [11][12][21] In contrast, extracellular Galectin-3 can be pro-apoptotic.[11][22]



Galectin-1: Extracellular Galectin-1 is generally considered pro-apoptotic to activated T cells, which is a mechanism of tumor immune evasion.[15][22] However, its direct effect on colon cancer cell apoptosis is less clear, with some evidence suggesting intracellular Galectin-1 can induce apoptosis.[15]

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducible assessment of Galectin-3 and Galectin-1 expression. Below are generalized protocols for the key experimental techniques cited in the literature.

Immunohistochemistry (IHC)

This technique is used to visualize the expression and localization of galectins within tissue samples.

- Tissue Preparation: Formalin-fixed, paraffin-embedded colon cancer tissue sections (4-5  $\mu$ m thick) are deparaffinized and rehydrated.
- Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).
- Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and nonspecific binding is blocked with a protein block solution (e.g., goat serum).
- Primary Antibody Incubation: Sections are incubated with a primary antibody specific for either Galectin-3 or Galectin-1 overnight at 4°C.
- Secondary Antibody & Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is developed using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.
- Counterstaining & Mounting: Sections are counterstained with hematoxylin to visualize nuclei, dehydrated, and mounted.



 Analysis: The intensity and percentage of positive cells are scored to determine the level of expression.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of galectins in biological fluids like plasma or serum.

- Coating: A 96-well microplate is coated with a capture antibody specific for Galectin-3 or Galectin-1 and incubated overnight.
- Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., BSA in PBS).
- Sample Incubation: Patient plasma/serum samples and standards of known galectin concentrations are added to the wells and incubated.
- Detection Antibody: After washing, a biotinylated detection antibody specific for the galectin is added.
- Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
- Substrate Addition: A TMB substrate solution is added, which is converted by HRP to produce a colored product.
- Measurement: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader. The concentration in the samples is determined from the standard curve.

#### Western Blotting

This method is used to detect and quantify galectin protein levels in cell or tissue lysates.

 Protein Extraction: Proteins are extracted from colon cancer cells or tissues using a lysis buffer containing protease inhibitors.







- Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.
- SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- Blocking: The membrane is blocked with a solution of non-fat milk or BSA in TBST to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with a primary antibody against Galectin-3 or Galectin-1.
- Secondary Antibody Incubation: After washing, the membrane is incubated with an HRPconjugated secondary antibody.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager. The band intensity is quantified relative to a loading control (e.g., β-actin or GAPDH).





Click to download full resolution via product page

Caption: Experimental workflow for comparative galectin expression analysis.

## Conclusion

Galectin-3 and Galectin-1 are both significantly dysregulated in colon cancer, but their expression patterns and primary roles show notable differences. Galectin-3's shift from nuclear to cytoplasmic localization and its role in Wnt/β-catenin and K-Ras signaling highlight its importance in tumor progression and metastasis. Galectin-1, primarily a stromal factor, is a strong indicator of advanced disease, promoting invasion, metastasis, and



immunosuppression. The distinct yet sometimes overlapping functions of these two galectins in angiogenesis and apoptosis underscore the complexity of their involvement in colon cancer. A thorough understanding of their individual and combined contributions is essential for the development of targeted therapies aimed at disrupting the galectin-mediated processes that drive this malignancy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 2. Increased Circulating Levels of Galectin Proteins in Patients with Breast, Colon, and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-1 and Galectin-3 expression in colon cancer and its correlation with tumor invasion, differentiation, and metastatic spread | Kolobovnikova | Fundamental and Clinical Medicine [fcm.kemsmu.ru]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. [Galectin-1 expression in human colorectal carcinoma and its clinical significance] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of galectin-1, a glycan-binding protein, to gastrointestinal tumor progression PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of galectins-1 and -3 with proangiogenic factors and endothelial dysfunction in colon cancer Kurnosenko Kazan medical journal [kazanmedjournal.ru]
- 9. Overexpression of galectin-3 enhances migration of colon cancer cells related to activation of the K-Ras-Raf-Erk1/2 pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Highlights on the Role of Galectin-3 in Colorectal Cancer and the Preventive/Therapeutic Potential of Food-Derived Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of galectin-3 in cancer drug resistance PMC [pmc.ncbi.nlm.nih.gov]



- 13. Stromal Galectin-1 Promotes Colorectal Cancer Cancer-Initiating Cell Features and Disease Dissemination Through SOX9 and β-Catenin: Development of Niche-Based Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Stromal Galectin-1 Promotes Colorectal Cancer Cancer-Initiating Cell Features and Disease Dissemination Through SOX9 and  $\beta$ -Catenin: Development of Niche-Based Biomarkers [frontiersin.org]
- 15. Galectin-1 is silenced by promoter hypermethylation and its re-expression induces apoptosis in human colorectal cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stromal Galectin-1 Promotes Colorectal Cancer Cancer-Initiating Cell Features and Disease Dissemination Through SOX9 and β-Catenin: Development of Niche-Based Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Galectin-3 acts as an angiogenic switch to induce tumor angiogenesis via Jagged-1/Notch activation PMC [pmc.ncbi.nlm.nih.gov]
- 19. Galectin-3 in angiogenesis and metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vascular galectins in tumor angiogenesis and cancer immunity PMC [pmc.ncbi.nlm.nih.gov]
- 21. Galectin-3 and cancer stemness PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Galectin-3 and Galectin-1 Expression in Colon Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576565#comparative-analysis-of-galectin-3-and-galectin-1-expression-in-colon-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com